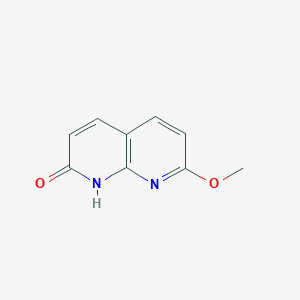

7-Methoxy-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDDVDWCLPOJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 7-Methoxy-1,8-naphthyridin-2(1H)-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial information on the number and types of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, a singlet for the methoxy (B1213986) group protons, and a broad signal for the N-H proton of the lactam ring. The ¹³C NMR would similarly display unique resonances for each carbon atom.

For unambiguous assignment of these signals, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. sdsu.edu It would be used to trace the connectivity of the protons on the pyridine (B92270) and pyridinone rings of the naphthyridine skeleton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of a proton's signal to its attached carbon. sdsu.edu Each CH group in the aromatic rings and the methoxy group would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.edu HMBC is crucial for piecing together the molecular framework by connecting fragments. For instance, it would show a correlation between the methoxy protons and the C7 carbon, confirming the position of the methoxy group. It would also connect the aromatic protons to the quaternary carbons, including the carbonyl carbon (C2).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of the 1,8-naphthyridin-2(1H)-one core and known substituent effects of a methoxy group.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| N1-H | ~11-12 | - | C2, C8a |

| C2 | - | ~162 | H3, H4 |

| C3 | ~6.5-6.7 | ~120 | H4, C2, C4a |

| C4 | ~7.7-7.9 | ~138 | H3, C4a, C5 |

| C4a | - | ~118 | H3, H4, H5 |

| C5 | ~7.0-7.2 | ~115 | H4, H6 |

| C6 | ~7.9-8.1 | ~145 | H5, C5, C7 |

| C7 | - | ~160 | H6, OCH₃ |

| OCH₃ | ~3.9-4.1 | ~56 | C7 |

This compound can theoretically exist in different tautomeric forms, primarily the lactam (amide) form and the lactim (enol) form. The lactam form is generally the more stable tautomer for pyridinone systems. NMR spectroscopy is instrumental in studying this equilibrium. In solution, the compound is expected to exist overwhelmingly as the lactam tautomer, as evidenced by the presence of a carbonyl signal around 162 ppm in the ¹³C NMR spectrum and the characteristic N-H proton signal in the ¹H NMR spectrum. The study of related heterocyclic systems shows that the tautomeric equilibrium can be influenced by solvent polarity. researchgate.netmdpi.com Variable temperature NMR studies could also be employed to investigate any dynamic exchange processes between tautomers, which would appear as broadened signals at room temperature that resolve into distinct signals upon cooling. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₈N₂O₂), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

Expected Molecular Ion:

Formula: C₉H₈N₂O₂

Exact Mass: 176.0586

Observed [M+H]⁺: ~177.0664

Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner. The fragmentation pathways provide valuable confirmation of the structure.

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 176 | [M]⁺ | Molecular Ion |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 148 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring |

| 133 | [M - CH₃ - CO]⁺ | Sequential loss of a methyl radical and carbon monoxide |

The initial loss of a methyl radical (•CH₃) from the methoxy group is a common pathway for methoxy-aromatic compounds. Another characteristic fragmentation would be the loss of a neutral carbon monoxide (CO) molecule from the lactam moiety. miamioh.edu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in the solid state. nih.gov Although a crystal structure for this compound itself is not publicly available, analysis of the closely related compound, 7-Amino-1,8-naphthyridin-2(1H)-one, offers significant insight into the expected solid-state arrangement. nih.govnih.gov

The 1,8-naphthyridinone core is expected to be nearly planar. In the crystal lattice, molecules would likely be arranged in a way that maximizes intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The N1-H of the lactam and the C2=O carbonyl group are potent hydrogen bond donor and acceptor sites, respectively. This would lead to the formation of hydrogen-bonded dimers or chains, a common motif in crystal structures of similar compounds. nih.govnih.gov

π-π Stacking: The planar aromatic naphthyridine rings are expected to engage in π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal lattice. nih.gov For the 7-amino analog, an inter-planar separation of 3.246 Å was observed. nih.gov A similar arrangement is anticipated for the methoxy derivative.

The methoxy group would influence the crystal packing compared to an amino group due to its different size and hydrogen bonding capability (it can only act as a hydrogen bond acceptor).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretching | 3200 - 3000 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methoxy) | Stretching | 2950 - 2850 |

| C=O (Lactam) | Stretching | 1680 - 1650 |

| C=C / C=N (Aromatic) | Ring Stretching | 1620 - 1450 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1275 - 1200 |

The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the lactam ring, expected around 1665 cm⁻¹. beilstein-journals.org The broad N-H stretch would appear above 3000 cm⁻¹. The presence of the methoxy group would be confirmed by C-H stretching bands below 3000 cm⁻¹ and strong C-O stretching bands in the 1275-1000 cm⁻¹ region.

Theoretical and Computational Investigations of 7 Methoxy 1,8 Naphthyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For naphthyridine derivatives, these methods help in understanding their stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), which are key to understanding chemical reactivity.

HOMO-LUMO Analysis: The HOMO and LUMO are known as frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and polarizability. researchgate.netnih.gov For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was shown to correlate with high chemical reactivity and biological activity. nih.gov Calculations for related naphthyridine compounds have utilized DFT to determine these parameters and predict reactivity. researchgate.net The chemical hardness and softness of a molecule, which are indicators of its stability, can also be derived from HOMO-LUMO energies. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potentials. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), prone to nucleophilic attack. nih.gov For example, MEP analysis of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid was performed to understand its reactive behavior. researchgate.net This analysis is vital for predicting how a molecule like 7-Methoxy-1,8-naphthyridin-2(1H)-one might interact with biological targets.

| Parameter | Significance | Typical Application in Naphthyridine Research |

|---|---|---|

| HOMO Energy | Electron-donating ability | Predicts reactivity towards electrophiles. |

| LUMO Energy | Electron-accepting ability | Predicts reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability researchgate.net | A smaller gap suggests higher reactivity. researchgate.netnih.gov |

| MEP Analysis | Identifies sites for electrophilic and nucleophilic attack nih.gov | Guides understanding of intermolecular interactions and binding. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. nih.gov |

| Electrophilicity Index (ω) | Ability to accept electrons nih.gov | Predicts binding capability with biomolecules. nih.gov |

Computational methods, particularly DFT, are employed to predict vibrational spectra (FTIR and FT-Raman) and electronic spectra (UV-Vis). These theoretical spectra are then compared with experimental data for validation. In a detailed study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, anharmonic frequency computations were performed using methods like VPT2 and VSCF within a DFT framework to interpret the recorded FTIR and FT-Raman spectra. researchgate.networldscientific.com The close agreement between the computed and observed frequencies, often evaluated by the root mean square (RMS) deviation, validates the accuracy of the computational model. researchgate.net Furthermore, electronic spectra in different solvents can be analyzed using Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. researchgate.networldscientific.com

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. Exploring the potential energy surface (PES) helps identify the most stable conformers and the energy barriers for transition between them. For flexible molecules, this analysis is crucial as the biological activity often depends on a specific conformation. While specific studies on this compound are not detailed in the provided results, the general methodology involves systematically rotating flexible bonds and calculating the energy at each step using quantum mechanical or molecular mechanics methods. This process reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Molecular Dynamics (MD) Simulations for Solute-Solvent Interactions and Rotational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. nih.gov This technique is widely used to characterize biomolecular systems, including protein-ligand and solute-solvent interactions. academie-sciences.fr MD simulations can provide insights into how a solute like this compound behaves in a solvent, which is critical for understanding its solubility and stability in biological environments.

By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal the formation and dynamics of hydrogen-bonding networks between the solute and solvent. academie-sciences.fr The analysis of radial distribution functions (RDFs) from the simulation trajectory can identify the most probable distances between specific atoms of the solute and solvent, highlighting key interactions like hydrogen bonds. academie-sciences.fr For example, MD simulations have been used to interpret the diffusion of flavonoids in methanol (B129727) by analyzing solute-solvent hydrogen bond interactions. researchgate.net These simulations are also essential for exploring the rotational dynamics of the molecule and its flexible groups, which can influence its interaction with target receptors. nih.gov

In Silico Prediction of Molecular Target Interactions and Binding Modes (e.g., Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgresearchgate.net This method is central to drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. semanticscholar.orgnih.gov

In studies involving naphthyridine derivatives, molecular docking has been used to identify potential protein targets and elucidate binding modes. For instance, derivatives of 1,8-naphthyridine (B1210474) have been docked into the active sites of enzymes like topoisomerase II to predict their binding energy and hydrogen bond interactions with key amino acid residues. researchgate.net The results of a docking study, often presented as a docking score, provide a semi-quantitative estimation of binding affinity, where a lower score typically indicates a more favorable interaction. idaampublications.in These studies help in understanding how compounds like this compound might interact with specific proteins, guiding the design of more potent and selective inhibitors. For example, a combined 3D-QSAR and molecular docking study on benzo[h] nih.govijpsonline.comnaphthyridin-2(1H)-one analogues helped in designing potential mTOR inhibitors. ijpsonline.com

| Compound Type | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| Benzo[h] nih.govijpsonline.comnaphthyridin-2(1H)-one Analogues | mTOR Kinase | Identified binding conformations and guided the design of new inhibitors. | ijpsonline.com |

| 2,7-dimethyl-1,8-naphthyridine Derivatives | Topoisomerase II | Predicted high binding energy and multiple hydrogen bonds with active site residues. | researchgate.net |

| Pyridine (B92270) Derivatives of Nabumetone | EGFR Kinase | Revealed hydrogen bonding with MET 769 and other short contacts, correlating with MTT assay results. | semanticscholar.org |

| Pyrazolo-naphthyridine derivatives | Not specified | Showed noteworthy antiproliferative activity against cancer cell lines. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtsijournals.com The fundamental principle is that variations in the biological activity of compounds are correlated with changes in their structural, physical, or chemical properties, which can be quantified by molecular descriptors. tsijournals.com

QSAR models are developed for series of related compounds, such as derivatives of the 1,8-naphthyridinone scaffold. These models can be linear, using techniques like Multiple Linear Regression (MLR), or non-linear, using machine learning algorithms like Artificial Neural Networks (ANN). tsijournals.com For example, a QSAR study on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a model suggesting that the position, size, and polarity of substituents were key factors controlling their activity. nih.gov Similarly, a 3D-QSAR study on benzo[h] nih.govijpsonline.comnaphthyridin-2(1H)-one analogues yielded a predictive model for their activity as mTOR inhibitors. ijpsonline.com Once validated, a robust QSAR model can be used to predict the activity of newly designed derivatives, prioritizing the synthesis of the most promising candidates and reducing the cost and time of drug development. ijpsonline.com

Molecular and Cellular Pharmacological Mechanisms and Biological Target Engagement

Investigation of Molecular Target Binding and Modulatory Effects

The biological activity of 7-Methoxy-1,8-naphthyridin-2(1H)-one and related compounds is defined by their specific interactions with various biomolecules, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., kinases, phosphodiesterases, hydrolases)

Derivatives of the 1,8-naphthyridin-2(1H)-one core have been identified as potent inhibitors of several enzyme classes, most notably phosphodiesterases and bacterial topoisomerases.

Phosphodiesterase (PDE) Inhibition: Substituted 1,8-naphthyridin-2(1H)-ones have been shown to be highly selective inhibitors of phosphodiesterase IV (PDE4). nih.gov These compounds, which possess a distinct chemical structure compared to traditional PDE4 inhibitors like rolipram, have demonstrated selective inhibitory activity against PDE4 from human peripheral blood cells without significantly affecting other PDE types (1, 2, 3, and 5). frontiersin.org The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates various physiological responses. For instance, these compounds have been shown to inhibit the activation of polymorphonuclear leukocytes and suppress the release of tumor necrosis factor-alpha (TNF-α) in vitro. nih.govfrontiersin.org This mechanism is also linked to the relaxation of guinea pig trachea precontracted by histamine, suggesting potential applications in inflammatory airway diseases. nih.gov

Kinase Inhibition: While direct kinase inhibition data for this compound is limited in the searched literature, the broader naphthyridine and naphthyridinone family has shown significant activity as kinase inhibitors. For example, 1,7-naphthyridine (B1217170) 1-oxides were identified as potent and selective inhibitors of p38α MAP kinase, reducing TNFα production in animal models of inflammation. ajwilsonresearch.com Furthermore, derivatives of the isomeric 2,7-naphthyridin-1(2H)-one scaffold have been developed as potent inhibitors of c-Kit and VEGFR-2 kinases. nih.gov These findings highlight the potential of the naphthyridinone core structure to be adapted for kinase inhibition, although specific studies on the 7-methoxy-1,8-naphthyridinone variant are required.

Cellular Assays for Investigating Biological Responses (Mechanistic Focus)

Cell Viability, Proliferation, and Apoptosis Pathway Analysis (Mechanistic, Not Efficacy)

Specific mechanistic studies detailing how this compound affects cell viability, proliferation, or the intricacies of apoptosis pathways are not extensively documented in publicly accessible research.

Cellular Permeability and Efflux Pump Substrate/Inhibitor Studies

The ability of a compound to permeate cells and its potential interaction with efflux pumps are critical aspects of its pharmacological profile. The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal absorption and to study efflux pump interactions.

There is no specific published data on the cellular permeability (e.g., apparent permeability coefficient, Papp) of this compound. Similarly, its role as a potential substrate or inhibitor for major efflux pumps like P-glycoprotein (P-gp) has not been explicitly characterized.

However, research on other 1,8-naphthyridine (B1210474) derivatives has shown that this scaffold can be associated with efflux pump inhibition. For example, a series of 1,8-naphthyridine sulfonamides were identified as inhibitors of the NorA efflux pump in Staphylococcus aureus, which contributes to bacterial resistance. These compounds were effective in reducing the minimum inhibitory concentration (MIC) of antibiotics, suggesting they block the pump's ability to expel the drugs. While this indicates that the 1,8-naphthyridine core can be a platform for efflux pump inhibitors, it does not confirm that this compound itself possesses this activity. Such activity is highly dependent on the specific substituents on the naphthyridine ring.

Structure-Activity Relationship (SAR) Exploration for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. For the 1,8-naphthyridine class, SAR has been explored in the context of anticancer activity.

Key findings for the broader 1,8-naphthyridine scaffold suggest that specific substitutions at various positions are crucial for cytotoxicity:

C-3 Position: The introduction of different heterocyclic rings or functional groups at this position can significantly alter biological activity.

N-1 Position: Substituents at the N-1 position, such as a 2'-thiazolyl group, have been found to be important for the cytotoxic effects of some derivatives.

C-7 Position: The nature of the substituent at C-7 can also play a role. In some series, an aminopyrrolidine functionality at this position was deemed essential for eliciting cytotoxicity.

In Vitro Metabolic Stability and Biotransformation Pathway Analysis

In vitro metabolic stability assays are crucial for predicting a compound's fate in the body. These assays typically use liver microsomes or hepatocytes to estimate metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

There is no specific published data on the in vitro metabolic stability of this compound. The potential biotransformation pathways for this compound can be predicted based on common metabolic reactions. Phase I metabolism would likely involve O-demethylation of the methoxy (B1213986) group to form the corresponding 7-hydroxy metabolite. This resulting hydroxyl group, along with the N-H group in the naphthyridinone ring, could then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble metabolites that can be readily excreted. However, without experimental data from studies with liver microsomes or other metabolic systems, these pathways remain hypothetical.

Advanced Analytical Methodologies for 7 Methoxy 1,8 Naphthyridin 2 1h One Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, and "7-Methoxy-1,8-naphthyridin-2(1H)-one" is no exception. These techniques are essential for assessing the purity of synthesized batches and for separating the compound from impurities and other substances.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purity assessment of "this compound". A reversed-phase HPLC (RP-HPLC) method is commonly developed for this purpose due to the compound's likely polarity. The development and validation of such a method would typically involve the following steps:

Column Selection : A C18 column is a common choice for the separation of a wide range of organic molecules. The selection of the column dimensions and particle size will depend on the desired resolution and analysis time.

Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used as the mobile phase. The ratio of the aqueous to organic phase is optimized to achieve good separation of the main compound from any impurities. Gradient elution may be employed to improve the resolution of complex mixtures.

Detection : A UV detector is typically used, with the detection wavelength set at the maximum absorbance of "this compound" to ensure high sensitivity.

Validation : The developed method must be validated according to international guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

A validated HPLC method is crucial for the quality control of "this compound", ensuring that it meets the required purity specifications. A study on the HPLC analysis of xanthone (B1684191) and 3-methoxyxanthone (B1606244) demonstrated a successful RP-HPLC method using a C18 column with a methanol-water mobile phase and UV detection, which could serve as a foundational approach for "this compound". nih.gov

| Parameter | Typical Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

While "this compound" itself is not chiral, derivatives or related compounds in this class may possess stereogenic centers, making enantiomeric separation a critical aspect of their analysis. Chiral chromatography is the gold standard for separating enantiomers. csfarmacie.cz This is particularly important in pharmaceutical research, as enantiomers of a chiral drug can exhibit different pharmacological activities and toxicities.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases. csfarmacie.czlibretexts.org The choice of CSP and mobile phase is crucial for achieving successful enantiomeric separation. nih.gov Both normal-phase and reversed-phase conditions can be employed, depending on the nature of the compound and the CSP. mdpi.com

Should a chiral analog of "this compound" be synthesized, the development of a chiral HPLC method would be essential to control its enantiomeric purity.

Hyphenated Techniques for Identification and Quantification in Complex Biological Matrices (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is indispensable for the identification and quantification of "this compound" in complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

The process typically involves:

Sample Preparation : Biological samples require extensive preparation to remove interfering substances like proteins and phospholipids. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation : An LC system separates the analyte of interest from other components in the sample extract.

Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer. The analyte is ionized (e.g., by electrospray ionization - ESI), and the precursor ion corresponding to the protonated or deprotonated molecule is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

Derivatization can be employed to improve the ionization efficiency and sensitivity of the analysis, especially for compounds with low natural ionization potential. elsevierpure.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters.

| Parameter | Typical Condition |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition | e.g., [M+H]+ → Product Ion 1e.g., [M+H]+ → Product Ion 2 |

| Collision Energy | Optimized for the specific compound |

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis, Fluorimetry)

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantitative determination of "this compound" in bulk form or in simple formulations.

UV-Visible Spectrophotometry : This technique is based on the measurement of the absorption of light by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. The naphthyridinone core, being an aromatic system, is expected to exhibit strong UV absorbance. youtube.com The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is straightforward and widely available but can be prone to interference from other absorbing species. nih.gov

Fluorimetry : If "this compound" or its derivatives exhibit fluorescence, fluorimetry can be a highly sensitive and selective method for its quantification. researchgate.net This technique measures the intensity of fluorescence emission at a specific wavelength after excitation at another wavelength. The fluorescence intensity is directly proportional to the concentration of the analyte. The presence of the methoxy (B1213986) group and the extended π-system of the naphthyridinone ring may confer fluorescent properties to the molecule. researchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide a sensitive and selective means for the detection and characterization of "this compound", particularly if the molecule possesses electroactive functional groups. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to study the redox behavior of the compound.

Applications in Chemical Biology and Advanced Materials Science

Development of 7-Methoxy-1,8-naphthyridin-2(1H)-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein or biomolecule. olemiss.edu These tools are essential for understanding complex cellular processes. nih.govnih.gov The development of fluorescent probes, in particular, allows for the visualization of these processes in living cells with high precision. nih.govrsc.org

While research specifically detailing this compound as a chemical probe is nascent, the foundational 1,8-naphthyridine (B1210474) scaffold shows significant promise. Researchers have successfully developed organelle-targeted 1,8-naphthyridine derivatives that act as polarity-sensitive fluorescent probes. rsc.org These probes can locate in specific cellular compartments like mitochondria, lysosomes, and the endoplasmic reticulum, and monitor fluctuations in the local environment. rsc.org

Further research has focused on adapting the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold to create selective fluorescent ligands for the cannabinoid type 2 (CB2) receptor. nih.govrsc.org The goal of these studies is to develop tools to better understand CB2 receptor signaling, which is implicated in various diseases. nih.gov By attaching a fluorophore to the core scaffold, scientists aim to visualize the receptor's location and function in cells. nih.govrsc.org The inherent fluorescence of some heterocyclic systems and the ability to append fluorophores to the 1,8-naphthyridin-2(1H)-one core suggest that the 7-methoxy derivative is a strong candidate for future probe development. rsc.orgnih.gov

Scaffold Design and Optimization for Novel Ligand Development in Medicinal Chemistry Research

The process of drug discovery often involves selecting a core molecular structure, or scaffold, and then iteratively modifying it to improve its properties, such as potency and selectivity for a biological target. nih.gov The 1,8-naphthyridin-2(1H)-one nucleus is an exemplary scaffold for this process, particularly in the development of ligands for the cannabinoid 2 (CB2) receptor. nih.govresearchgate.netacs.org

Researchers have systematically synthesized and tested a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives to explore their affinity for cannabinoid receptors. nih.gov This rational design approach led to the discovery of compounds with sub-nanomolar affinity for the CB2 receptor and high selectivity over the CB1 receptor. nih.gov One such derivative, compound 12 , which features specific substituents at the 1 and 3 positions, not only showed high affinity but also demonstrated a CB2-mediated inhibitory effect on human basophil activation and a reduction in the viability of a human T cell leukemia cell line. nih.gov

Further studies have shown that functional activity can be controlled by the substituents at various positions on the naphthyridine scaffold. acs.org For instance, the presence of certain groups at the C-6 position can determine whether a compound acts as an agonist (activator) or an inverse agonist (deactivator) of the CB2 receptor. nih.gov This fine-tuning is crucial for developing drugs with specific therapeutic actions. The research suggests that the 1,8-naphthyridin-2(1H)-on-3-carboxamide framework is a highly promising scaffold for creating new and effective CB2 agonists. nih.gov

Table 1: Research Findings on 1,8-Naphthyridin-2(1H)-one Derivatives as CB2 Receptor Ligands

| Compound/Derivative | Key Structural Features | Research Finding | Citation |

|---|---|---|---|

| General Scaffold | 1,8-Naphthyridin-2(1H)-on-3-carboxamide | Identified as a suitable scaffold for developing potent and selective CB2 receptor ligands. | nih.govacs.org |

| Compound 12 | Benzyl group at position 1; carboxy-4-methylcyclohexylamide at position 3 | Showed subnanomolar CB2 affinity and high selectivity; inhibited basophil activation and decreased leukemia cell viability. | nih.gov |

| Compounds 6, cis-12, 13, cis-13 | Varied substituents on the core scaffold | Displayed subnanomolar CB2 affinity with a CB1/CB2 selectivity ratio greater than 200. | nih.gov |

| C6-Substituted Derivatives | Substituents at the C-6 position of the naphthyridine ring | The presence and nature of the C-6 substituent can switch the compound's functional activity between agonism and inverse agonism. | nih.govacs.org |

Exploration of Photophysical Properties and Potential Optoelectronic Applications

The photophysical properties of a compound—its interaction with light through absorption and emission—determine its suitability for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent sensors. While direct studies on the optoelectronic applications of this compound are limited, research on related structures provides valuable insights.

Certain 1,8-naphthyridine derivatives have been shown to possess polarity-sensitive fluorescence, where their light-emitting properties change based on the polarity of their environment. rsc.org These molecules exhibit large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a desirable characteristic for fluorescent probes to avoid self-quenching. rsc.org For example, some derivatives have absorption peaks between 375-447 nm and emission peaks from 495-605 nm, and their fluorescence intensity can be enhanced by up to 239-fold in less polar environments. rsc.org

Studies on the structurally related 1,8-naphthalimides demonstrate that extending the core's conjugation can lead to emissions at longer wavelengths and large Stokes shifts, up to 200 nm. nih.gov The fluorescence of these types of compounds is often highly sensitive to the solvent, with quantum yields varying significantly. mdpi.comrsc.org These findings suggest that the 1,8-naphthyridin-2(1H)-one core, with appropriate functionalization like the 7-methoxy group, could be a candidate for developing novel photoactive materials. This remains an area ripe for exploration.

Role as a Privileged Heterocyclic Scaffold in Drug Discovery Research

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple, diverse biological targets, making it a recurring structural motif in a wide range of biologically active compounds. mdpi.com The 1,8-naphthyridine nucleus is widely recognized as such a scaffold. tandfonline.comnih.goveurekaselect.comnih.govdocumentsdelivered.comresearchgate.net Its versatility in synthesis and reactivity has made it an object of immense curiosity for researchers. tandfonline.comnih.gov

Derivatives of 1,8-naphthyridine have demonstrated an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.net These activities have been extensively reviewed and highlight the scaffold's importance in the quest for new therapeutic agents. nih.govresearchgate.net The ability to easily modify the core structure allows chemists to generate large libraries of compounds and fine-tune their biological effects. nih.gov For example, modifications to the related quinolone structure at positions 3 and 7 can convert antibacterial agents into anticancer analogs. researchgate.net Furthermore, some 1,8-naphthyridine derivatives have been shown to act synergistically with existing antibiotics, enhancing their effectiveness against multi-resistant bacterial strains. nih.gov

Table 2: Documented Biological Activities of the 1,8-Naphthyridine Scaffold

| Biological Activity | Description | Citations |

|---|---|---|

| Antimicrobial | Activity against various bacterial strains, including multi-resistant ones. | nih.govnih.gov |

| Anticancer | Efficacy against various cancer cell types. | nih.govnih.gov |

| Antiviral | Activity against viruses, including HIV. | nih.govresearchgate.net |

| Anti-inflammatory | Capacity to reduce inflammation. | nih.govresearchgate.net |

| Neuroprotective | Potential for treating neurodegenerative disorders like Alzheimer's. | nih.govresearchgate.net |

| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | nih.govresearchgate.net |

| Antidepressant | Potential use in treating depression. | nih.govnih.gov |

| Antioxidant | Ability to neutralize harmful free radicals. | nih.govnih.gov |

| CB2 Receptor Agonist | Selective activation of the cannabinoid 2 receptor. | nih.govnih.gov |

Emerging Research Frontiers and Unexplored Mechanistic Avenues for Naphthyridinones

The established success of the 1,8-naphthyridin-2(1H)-one scaffold provides a strong foundation for future research. Several emerging frontiers and unexplored avenues hold significant promise.

One key area is the targeted design of new kinase inhibitors. The 1,6-naphthyridine (B1220473) motif has been successfully used to create inhibitors of c-Met kinase, a target in cancer therapy. rsc.org Given that the 7-methoxy group is known to be a key determinant of biological activity in other heterocyclic kinase inhibitors, exploring its role in modulating the activity of this compound against a panel of kinases is a logical next step.

Another frontier lies in nucleic acid recognition. Substituted 1,8-naphthyridin-2(1H)-ones have been shown to be superior to the natural nucleobase thymine (B56734) in recognizing adenine (B156593) in both DNA duplex and triplex structures. nih.gov This opens up possibilities for designing novel gene-targeting therapies or diagnostic tools. The 7-chloro substituted version, for instance, significantly increased the thermal stability of these nucleic acid structures. nih.gov Investigating how a 7-methoxy group influences this interaction is an intriguing question.

Finally, building on preliminary findings, a more profound investigation into the photophysical properties of this compound is warranted. rsc.org A systematic study could uncover its potential for use in advanced materials, such as sensors, probes, and organic electronics, moving beyond its current primary role in medicinal chemistry.

Q & A

Q. How can conflicting data on the compound’s cytotoxicity be addressed in multi-laboratory studies?

- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal methods (e.g., apoptosis markers vs. ATP-based viability). Meta-analysis of published data identifies trends, such as increased cytotoxicity in hypoxic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.